7-Bromoquinoline-2,4-dicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H6BrNO4 |
|---|---|
Molecular Weight |
296.07 g/mol |
IUPAC Name |
7-bromoquinoline-2,4-dicarboxylic acid |
InChI |
InChI=1S/C11H6BrNO4/c12-5-1-2-6-7(10(14)15)4-9(11(16)17)13-8(6)3-5/h1-4H,(H,14,15)(H,16,17) |
InChI Key |
UPVJUDJKXQBZEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(C=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Pathways for the Synthesis of 7-Bromoquinoline-2,4-dicarboxylic Acid
The targeted synthesis of this compound can be achieved either by building the molecule from a bromo-substituted precursor or by introducing a bromine atom onto the quinoline (B57606) dicarboxylic acid scaffold.
Direct synthesis of this compound would likely involve the use of a bromine-substituted aniline (B41778) derivative as a starting material in a reaction that forms the quinoline ring system with the desired carboxylic acid groups. A plausible approach is a modification of the Doebner-von Miller reaction, which is known for producing quinoline-2,4-dicarboxylic acids. rasayanjournal.co.in In this approach, a bromo-substituted aniline, such as 4-bromoaniline (B143363), would be reacted with pyruvic acid and an aldehyde.
While specific optimization studies for the synthesis of this compound are not extensively documented in publicly available literature, research on related halo-substituted quinoline derivatives provides insights into potential synthetic conditions. nih.gov For instance, the synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid is achieved through the Pfitzinger reaction by reacting isatin (B1672199) with 4-bromoacetophenone under basic conditions in refluxing ethanol. rsc.org This suggests that a similar strategy employing a bromo-substituted isatin or a bromo-substituted aniline in a Pfitzinger or Doebner-type reaction, respectively, could yield the target compound. Optimization of such a reaction would involve screening of catalysts, solvents, and temperature to maximize the yield and purity of the desired 7-bromo isomer.
A metal-free, one-pot protocol for synthesizing quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates using molecular iodine as a catalyst has also been reported. researchgate.net This method, which involves the formation of one C-N and two C-C bonds, could potentially be adapted for the synthesis of this compound by using a bromo-substituted aryl amine. The advantages of this method include the absence of metal catalysts, high regioselectivity, and good yields under relatively mild conditions. researchgate.net
An alternative pathway to this compound is the direct bromination of quinoline-2,4-dicarboxylic acid. The electrophilic substitution of bromine onto the quinoline ring is influenced by the directing effects of the existing substituents and the reaction conditions. The carboxylic acid groups are deactivating and meta-directing, while the nitrogen atom in the quinoline ring directs electrophilic substitution to the 5- and 8-positions under acidic conditions.
Studies on the bromination of quinoline and its derivatives have shown that the reaction can be sensitive and may yield a mixture of products. acgpubs.org For example, the bromination of 8-substituted quinolines can result in mono- or di-bromo derivatives depending on the reaction conditions and the nature of the substituent. researchgate.netfrontiersin.org The bromination of quinoline itself can lead to a sequence of substitutions, often starting at the 5- and 8-positions. acgpubs.org
Therefore, the direct bromination of quinoline-2,4-dicarboxylic acid would require careful optimization of the brominating agent (e.g., Br2, N-bromosuccinimide), solvent, and temperature to selectively introduce a bromine atom at the 7-position. The presence of two deactivating carboxylic acid groups would likely make the reaction challenging, potentially requiring harsh conditions that could lead to a mixture of isomers and over-brominated products.
Broader Synthetic Approaches for Quinoline Dicarboxylic Acids
The synthesis of the core structure of quinoline dicarboxylic acids is well-established, with several named reactions providing versatile routes to this class of compounds.
The Doebner-von Miller reaction is a classic method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound. frontiersin.org A modification of this reaction, often referred to as the Doebner reaction, involves the condensation of an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. nih.gov
A further adaptation of this pathway has been successfully employed to synthesize a range of quinoline-2,4-dicarboxylic acids. rasayanjournal.co.in This method has been shown to be effective for producing these compounds, which have been evaluated as inhibitors of the glutamate (B1630785) vesicular transport system. rasayanjournal.co.in Recently, a Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines, including those with electron-withdrawing groups, which typically give low yields in the conventional Doebner reaction. researchgate.net This three-component reaction has high substrate generality and can be performed on a large scale. researchgate.net
Table 1: Examples of Modified Doebner-von Miller Reactions for Quinoline Carboxylic Acid Synthesis
| Aniline Derivative | Aldehyde/Carbonyl | Acid | Product Type | Reference |
| Substituted Anilines | Various Aldehydes | Pyruvic Acid | Quinoline-4-carboxylic acids | researchgate.net |
| Anilines | α,β-unsaturated carbonyl | - | Quinolines | frontiersin.org |
| Anilines | - | Pyruvic Acid | Quinoline-2,4-dicarboxylic acids | rasayanjournal.co.in |
The Pfitzinger reaction is another cornerstone in quinoline synthesis, providing a route to quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base. google.com The reaction proceeds through the ring-opening of isatin to form an intermediate that then condenses with the carbonyl compound to form the quinoline ring.
This method is versatile and has been used to synthesize a variety of substituted quinoline-4-carboxylic acids. rsc.orggoogle.com A patent describes a multi-step process starting from an isatin derivative to prepare quinoline-4-carboxylic acid derivatives, highlighting the industrial applicability of this approach. nih.gov The reaction conditions are generally mild, and the starting materials are readily available. nih.gov
Table 2: Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis
| Isatin Derivative | Carbonyl Compound | Base | Product | Reference |
| Isatin | 4-bromoacetophenone | Potassium Hydroxide | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | rsc.org |
| Isatin | Acetone | Strong Base (e.g., NaOH) | 2-Toluquinoline-4-carboxylic acid | nih.gov |
Modern synthetic organic chemistry has seen the rise of transition-metal catalysis as a powerful tool for the construction of complex heterocyclic systems, including quinolines. These methods offer advantages such as high efficiency, selectivity, and functional group tolerance.
Transition-metal-catalyzed C-H activation and functionalization of methylquinolines have been reported, demonstrating the utility of metals like palladium in modifying the quinoline scaffold. chemicalbook.com While not a direct synthesis of the quinoline ring, these methods are crucial for the elaboration of pre-existing quinoline structures.
More directly, transition-metal-catalyzed annulation reactions have emerged as a potent strategy for building cyclic frameworks. These reactions can involve the use of various transition metals to catalyze the formation of carbocycles and heterocycles. For the synthesis of quinolines, these strategies could involve the cyclization of appropriately functionalized precursors. Although specific examples for the synthesis of this compound via this route are scarce, the general principles of transition-metal-catalyzed cyclization suggest it as a viable, albeit advanced, synthetic avenue.
Synthesis of Haloquinoline Carboxylic Acid Precursors and Intermediates
The construction of the this compound core relies on established quinoline synthetic routes, using appropriately substituted precursors. Key classical methods include the Pfitzinger, Doebner, and Friedländer syntheses. rsc.orgresearchgate.net
Pfitzinger Reaction : This method involves the reaction of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. rsc.orgacs.org To synthesize the target molecule, a 5-bromoisatin (B120047) would be a critical precursor.
Doebner Reaction : This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid. nih.govresearchgate.net Using a 4-bromoaniline as the starting material would introduce the bromine at the desired C7 position of the resulting quinoline-4-carboxylic acid. This method is particularly valuable as it directly installs the carboxylic acid at the C4 position. nih.gov
Friedländer Synthesis : This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. rsc.org A precursor like 2-amino-4-bromobenzaldehyde (B1289445) could be reacted with pyruvic acid or a related dicarbonyl compound to build the substituted pyridine (B92270) ring.
The synthesis of intermediates is a crucial step. For example, the preparation of radiolabeled compounds for medical imaging has involved the synthesis of 6-bromoquinoline-4-carboxylic acid as a key intermediate, which is then further functionalized. frontiersin.org These established routes provide a reliable foundation for accessing the necessary haloquinoline carboxylic acid framework.
Regioselectivity Control in Quinoline Carboxylic Acid Synthesis
Achieving the precise substitution pattern of this compound is a challenge of regioselectivity. The final positions of the substituents are determined by the structure of the starting materials and the reaction mechanism of the chosen synthetic route. nih.govscilit.com
In reactions like the Doebner and Friedländer syntheses, the substitution pattern of the aniline precursor directly dictates the substitution on the benzo- portion of the quinoline ring. For example, using 4-bromoaniline ensures that the bromine atom is located at the C7 position of the final quinoline product, as the cyclization occurs in a predictable manner relative to the amino group.
However, regioselectivity can be a significant issue, especially in the Friedländer synthesis when unsymmetrical ketones are used, potentially leading to a mixture of isomeric products. rsc.orgresearchgate.net The choice of catalyst and reaction conditions can also exert strong control over which regioisomer is formed. rsc.org In C-H functionalization reactions, the inherent electronic properties of the quinoline ring and the use of directing groups are employed to guide substituents to specific sites. nih.govscilit.com For instance, the C2 and C4 positions are electronically distinct, and their reactivity can be modulated. Controlling the regioselectivity of reactions is therefore paramount for the efficient and unambiguous synthesis of complex molecules like this compound. rsc.org
Chemical Transformations and Reactivity Profiles
Carboxylic Acid Functional Group Reactivity
The two carboxylic acid groups at the C2 and C4 positions are the primary sites for a variety of chemical modifications, including derivatization, decarboxylation, and other transformations.
The carboxylic acid functionalities of 7-Bromoquinoline-2,4-dicarboxylic acid can be readily converted into a range of derivatives such as esters, amides, and acid halides through established synthetic protocols. These transformations are fundamental in modifying the compound's solubility, stability, and utility as a synthetic intermediate.
Esterification: The conversion to esters can be achieved under acidic conditions with an alcohol, a process known as Fischer esterification. Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), known as the Steglich esterification, can be employed. orgsyn.org These methods allow for the formation of mono- or di-esters, depending on the stoichiometry of the reagents.
Amidation: The formation of amides requires the activation of the carboxylic acid group to prevent a simple acid-base reaction with the amine nucleophile. chemistrysteps.com Coupling agents such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate this transformation at room temperature. chemistrysteps.com The reaction proceeds by forming an activated intermediate, which is then susceptible to nucleophilic attack by a primary or secondary amine to yield the corresponding mono- or di-amide. youtube.comlibretexts.orgyoutube.com
Acid Halide Formation: Acid halides, particularly acid chlorides, are highly reactive intermediates synthesized from carboxylic acids. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this conversion, replacing the hydroxyl groups of the carboxylic acids with a halogen. pharmaguideline.com These resulting di-acid halides are valuable precursors for the synthesis of other derivatives.
| Derivative Type | General Reagents | Potential Products |
|---|---|---|
| Diester | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | 7-Bromoquinoline-2,4-dicarboxylate |
| Diester (Steglich) | Alcohol (ROH), DCC, DMAP | 7-Bromoquinoline-2,4-dicarboxylate |
| Diamide | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC/EDC) | 7-Bromo-N²,N⁴-dialkylquinoline-2,4-dicarboxamide |
| Di-acid Halide | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 7-Bromoquinoline-2,4-dicarbonyl dihalide |
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for quinoline (B57606) carboxylic acids. The conditions required for this transformation are highly dependent on the position of the carboxylic acid on the quinoline ring. For quinoline-2,4-dicarboxylic acids, selective decarboxylation at the 2-position can be achieved. Research has shown that subjecting these compounds to microwave irradiation at high temperatures (190–200 °C) can selectively remove the C2-carboxyl group, yielding the corresponding quinoline-4-carboxylic acid. nih.gov
The classic copper-quinoline decarboxylation is another relevant method, typically performed by heating the aromatic carboxylic acid in a quinoline solvent with copper powder or copper salts. datapdf.com Studies on pyridine-dicarboxylic acids, which are structurally related, indicate that the decarboxylation rate is significantly influenced by the relative positions of the carboxyl groups and the ring nitrogen. For instance, pyridine-2,3-dicarboxylic acid (quinolinic acid) decarboxylates more than 500 times faster than other isomers, highlighting a powerful ortho-substituent effect. cdnsciencepub.com This suggests that the C2-carboxylic acid in this compound would be more labile under certain conditions. The reaction is believed to proceed through the formation of a copper carboxylate salt, which then facilitates the expulsion of CO₂. datapdf.com
The quinoline ring system is generally resistant to oxidation. pharmaguideline.com However, under harsh oxidative conditions, cleavage of the ring can occur. The benzene (B151609) portion of the quinoline nucleus is more susceptible to oxidation than the pyridine (B92270) ring. For example, the oxidation of quinoline itself with strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄) can cleave the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). pharmaguideline.com A patented process describes the oxidation of quinoline to quinolinic acid using a cobalt salt catalyst in the presence of molecular oxygen. google.com By analogy, subjecting this compound to similar potent oxidative conditions could potentially lead to the cleavage of the bromo-substituted benzene ring, resulting in a substituted pyridine-dicarboxylic acid derivative.
Enzymatic systems can also catalyze oxidative cleavage. For instance, cytochrome P-450 has been shown to catalyze the oxidative cleavage of carboxylic acid esters to their corresponding carboxylic acids, although this applies to the ester group rather than the aromatic ring itself. nih.gov
Lactonization in the context of this compound would most plausibly involve an intramolecular reaction between the two carboxylic acid groups. While the formation of a traditional lactone (a cyclic ester) is not possible without a hydroxyl group, the two adjacent carboxylic acid functions can undergo intramolecular dehydration to form a cyclic anhydride. This reaction typically requires a dehydrating agent, such as acetic anhydride or heat, to drive the elimination of a water molecule and form a new five- or six-membered ring fused to the quinoline core. The feasibility and stability of the resulting anhydride would depend on the geometry and strain of the cyclic system formed between the C2 and C4 positions.
Reactivity of the Bromo Substituent
The bromine atom at the C7 position provides a handle for further functionalization of the quinoline ring, primarily through substitution reactions.
The bromo group on the this compound is susceptible to nucleophilic aromatic substitution (SₙAr). The reactivity of the C-Br bond is enhanced by the electron-withdrawing nature of the quinoline ring system, which is further intensified by the two carboxylic acid groups. This electron deficiency polarizes the carbon-bromine bond and helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction pathway. Studies on other bromoquinolines have shown that the presence of additional electron-withdrawing groups, such as a nitro group, activates the bromo group toward nucleophilic substitution. nih.gov
This activation allows the bromine to be displaced by a variety of strong nucleophiles. The reaction typically proceeds via an addition-elimination mechanism where the nucleophile attacks the carbon bearing the bromine, followed by the departure of the bromide ion to restore aromaticity.
| Nucleophile | Example Reagent | Potential Product |
|---|---|---|
| Hydroxide | NaOH / KOH | 7-Hydroxyquinoline-2,4-dicarboxylic acid |
| Alkoxide | NaOR | 7-Alkoxyquinoline-2,4-dicarboxylic acid |
| Amine | RNH₂ / R₂NH | 7-(Alkylamino)quinoline-2,4-dicarboxylic acid |
| Thiolate | NaSR | 7-(Alkylthio)quinoline-2,4-dicarboxylic acid |
| Cyanide | NaCN / KCN | 7-Cyanoquinoline-2,4-dicarboxylic acid |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The bromine atom at the 7-position of the quinoline ring is a suitable handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura coupling is one of the most versatile and widely used. libretexts.org This reaction typically involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org
For this compound, a Suzuki-Miyaura coupling would be expected to proceed at the C-Br bond. The general catalytic cycle for such a reaction involves three main steps: oxidative addition of the bromoquinoline to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The specific reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized to achieve a successful transformation. The presence of the two carboxylic acid groups might influence the reaction, potentially requiring protection or affecting the solubility and catalyst activity.
While no specific examples for this compound were found, the Suzuki-Miyaura coupling of other bromoquinolines has been reported, demonstrating the feasibility of this transformation on the quinoline scaffold. For instance, the coupling of 3-bromoquinoline with various boronic acid pinacol esters has been studied as a model for challenging Suzuki-Miyaura reactions.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound (Note: This table is illustrative and not based on experimental data for the specified compound.)
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Expected Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 7-Phenylquinoline-2,4-dicarboxylic acid |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 7-(4-Methoxyphenyl)quinoline-2,4-dicarboxylic acid |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 7-(Thiophen-3-yl)quinoline-2,4-dicarboxylic acid |
Quinoline Heterocyclic Ring Transformations
The quinoline ring system is susceptible to a variety of transformations, including electrophilic and nucleophilic reactions, as well as functionalization of the core through alkylation and arylation.
Electrophilic and Nucleophilic Additions/Substitutions
Electrophilic Aromatic Substitution: The quinoline ring is an aromatic system, but its reactivity towards electrophilic aromatic substitution is lower than that of benzene due to the electron-withdrawing effect of the nitrogen atom. Electrophilic substitution on the quinoline ring generally occurs on the benzene ring portion (positions 5, 6, 7, and 8) rather than the pyridine ring. The directing effects of the existing substituents (bromo and dicarboxylic acid groups) would influence the position of further substitution. The bromine atom is an ortho-, para-director, while the carboxylic acid groups are deactivating and meta-directing. Therefore, predicting the exact regioselectivity of an electrophilic substitution on this compound would be complex and would likely result in a mixture of products.
Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present. In this compound, the carboxylic acid groups are at these positions. While the carboxylic acid groups themselves are not typical leaving groups in SNAr reactions, their presence significantly influences the electronic properties of the ring. Nucleophilic attack is more likely to occur on the pyridine ring of the quinoline nucleus. osti.gov
Alkylation and Arylation of the Quinoline Core
Direct alkylation and arylation of the quinoline core can be achieved through various methods, often involving transition metal catalysis. These reactions typically proceed via C-H activation. For the quinoline scaffold, C-H functionalization can be directed to specific positions depending on the catalyst and directing groups used.
Alkylation: The introduction of alkyl groups onto the quinoline ring can be accomplished through radical reactions or transition-metal-catalyzed C-H activation. For instance, rhodium-catalyzed ortho-alkylation of quinolines with olefins has been reported, although this typically requires a directing group.
Arylation: Direct C-H arylation is a powerful tool for the synthesis of biaryl compounds. Palladium-catalyzed direct arylation of quinoline N-oxides at the C8 position with arylboronic acids has been demonstrated. While there are no specific reports on the direct alkylation or arylation of this compound, the principles of C-H activation on the quinoline scaffold suggest that such transformations could be possible under appropriate catalytic conditions. The electronic and steric effects of the bromo and dicarboxylic acid substituents would play a crucial role in the feasibility and regioselectivity of these reactions.
Derivatives and Analogues of 7 Bromoquinoline 2,4 Dicarboxylic Acid
Synthesis and Characterization of Isomeric Bromoquinoline Dicarboxylic Acids
The position of the bromo and dicarboxylic acid groups on the quinoline (B57606) ring gives rise to various isomers, each with unique synthetic routes and characteristics.
7-Bromoquinoline-2,3-dicarboxylic acid
This isomer, with the CAS number 892874-38-3, has a molecular formula of C₁₁H₆BrNO₄ and a molecular weight of 296.07. scbt.comnih.gov While specific synthesis details for this compound are not extensively detailed in the provided results, the synthesis of related quinoline dicarboxylic acids often involves the oxidation of corresponding quinoxaline (B1680401) precursors. For instance, 2,3-pyrazinedicarboxylic acid is prepared by the potassium permanganate (B83412) oxidation of quinoxaline. orgsyn.org This suggests a potential synthetic pathway for 7-bromoquinoline-2,3-dicarboxylic acid could involve the oxidation of a 7-bromo-substituted quinoxaline.
8-Bromoquinoline-2,4-dicarboxylic acid
This isomer, with the CAS number 10979348, also has the molecular formula C₁₁H₆BrNO₄. nih.gov The synthesis of quinoline-2,4-dicarboxylic acids can be achieved through various methods. One common approach is the Doebner reaction, which involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. nih.govmdpi.com For the synthesis of 8-bromoquinoline-2,4-dicarboxylic acid, 2-bromoaniline (B46623) would likely serve as the aniline component. Another established method is the Pfitzinger reaction, which utilizes isatin (B1672199) and a carbonyl compound. nih.govresearchgate.net
Preparation of Mono-Carboxylic Acid Analogues
The selective removal of one carboxylic acid group from a dicarboxylic acid precursor can lead to valuable mono-carboxylic acid analogues.
7-Bromoquinoline-4-carboxylic acid
The synthesis of 7-bromoquinoline-4-carboxylic acid can be accomplished from 7-bromoquinoline-2,4-dicarboxylic acid. google.com The process involves the decarboxylation of the dicarboxylic acid by heating it in nitrobenzene (B124822) at high temperatures. Specifically, this compound is slowly added to a nitrobenzene solution at 200 °C, and the temperature is then raised to 210 °C for a reflux period. google.com Following the reaction, the product is isolated and purified. google.com This compound is a useful organic intermediate for further chemical synthesis. medchemexpress.com
Functionalized Quinoline Dicarboxylic Acid Derivatives
The introduction of additional functional groups to the quinoline dicarboxylic acid framework can lead to compounds with tailored properties. The functionalization can occur at various positions on the quinoline ring and can involve a wide range of chemical transformations. rsc.org
The precise and selective introduction of diverse functional groups can significantly expand the chemical space and enhance the pharmacological profile of quinoline derivatives. rsc.org Researchers have developed numerous strategies for the C-2 and C-8 functionalization of quinolines, overcoming challenges such as steric hindrance and electronic inaccessibility. rsc.org For example, N-oxide-directed C–H/N–H coupling has been used to synthesize aminopyridine quinoline analogues. rsc.org
Furthermore, quinoline-related carboxylic acid derivatives have been evaluated for various biological activities. nih.gov Studies have shown that the presence of carboxylic acid groups, particularly at the 2- and 4-positions, can contribute to antiproliferative and anti-inflammatory properties. nih.gov The ability of these compounds to chelate with metal ions is believed to play a role in their biological activity. nih.gov
Structural Impact of Halogen and Carboxylic Acid Positions on Reactivity
The positions of halogen and carboxylic acid substituents on the quinoline ring have a profound impact on the molecule's reactivity and its potential for further chemical modification.
The reactivity of the quinoline ring is influenced by the electronic nature of its substituents. biosynce.com Electron-donating groups increase the nucleophilicity of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups, such as halogens and carboxylic acids, decrease the ring's electron density. biosynce.com
In the context of quinoline carboxylic acids, the position of the carboxylic acid group is critical. For instance, in the inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase by quinoline-4-carboxylic acid analogs, a carboxylic acid at the C(4) position was found to be a strict requirement for activity. nih.gov
The position of the halogen atom also plays a significant role. For example, in the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, a bromine atom on the benzene (B151609) ring can participate in further reactions, such as Suzuki coupling, to introduce new substituents. tandfonline.comtandfonline.com The interplay between the positions of the halogen and carboxylic acid groups can therefore be strategically utilized to synthesize a diverse range of functionalized quinoline derivatives with specific properties.
Coordination Chemistry and Metal Organic Frameworks Mofs
7-Bromoquinoline-2,4-dicarboxylic Acid as a Multidentate Ligand
Coordination Modes with Transition Metals and Lanthanide Ions
There is no available information in the searched scientific literature regarding the coordination modes of this compound with either transition metals or lanthanide ions.
Formation of Discrete Metal Complexes
No studies documenting the synthesis or structural characterization of discrete metal complexes involving this compound as a ligand were found in the public domain.
Design and Self-Assembly of Metal-Organic Frameworks (MOFs)
Role as a Building Block in MOF Construction
There are no published reports on the use of this compound as a building block for the construction of metal-organic frameworks.
Influence of Synthetic Conditions (e.g., Temperature, Solvent) on MOF Architecture
As no MOFs based on this specific ligand have been reported, there is no information on the influence of synthetic conditions on their architecture.
Ligand Design for Homogeneous and Heterogeneous Catalysis
The design of ligands is a cornerstone of catalysis, enabling control over the activity, selectivity, and stability of metal-based catalysts. Quinoline (B57606) derivatives possessing carboxylic acid functionalities are recognized for their potential in creating effective catalysts for a range of organic transformations. cymitquimica.comacs.orgnih.gov While direct catalytic applications of this compound are not extensively documented, the broader family of quinoline carboxylic acids has shown promise in both homogeneous and heterogeneous catalysis.
In homogeneous catalysis, quinoline-based ligands can coordinate to a metal center in solution, creating a well-defined active site. For example, a chiral catalyst generated in situ from a copper ion and an axially chiral quinoline-2-carboxylic acid derivative has been successfully employed in the enantioselective oxidative homo- and cross-coupling of 2-naphthols. acs.orgnih.gov This demonstrates the potential of the quinoline carboxylic acid scaffold to create a chiral environment around a metal center, which is crucial for asymmetric catalysis. acs.orgnih.gov The presence of the carboxylic acid group is often vital for the catalytic activity and enantioselectivity of the resulting complex. acs.org
The 7-bromo substituent in this compound could play several roles in catalysis. Its electron-withdrawing nature can influence the electronic properties of the metal center, thereby tuning its catalytic activity. Furthermore, the bromo-group can be a handle for anchoring the catalytic complex onto a solid support, facilitating the transition from a homogeneous to a heterogeneous catalytic system. This is a common strategy to improve catalyst recyclability and simplify product purification.
In heterogeneous catalysis, MOFs constructed from ligands like this compound can serve as robust catalysts. The porous nature of MOFs can allow for size-selective catalysis, and the well-defined metal nodes can act as active catalytic sites. The functionalization of the ligand, for instance with a bromo-group, can be used to modulate the catalytic properties of the MOF or to introduce additional functionalities.
Table 2: Examples of Catalysis using Quinoline-based Carboxylic Acid Ligands
| Catalyst System | Reaction Type | Substrates | Key Findings |
| Axially Chiral Quinoline-2-Carboxylic Acid-Cu | Enantioselective Oxidative Coupling | 2-Naphthols | High yields (up to 96%) and excellent enantioselectivities (up to 98:2 e.r.). acs.orgnih.gov |
| Pd(II) with 2,6-pyridinedicarboxylic acid | Aerobic Oxidation | 8-methylquinolines | Regioselective oxidation to 8-quinolylmethyl acetates. researchgate.net |
Surface-Assisted Coordination Assemblies
The self-assembly of molecules on solid surfaces is a powerful bottom-up approach for creating ordered nanostructures with potential applications in electronics, sensing, and catalysis. Carboxylic acid-functionalized aromatic molecules, including quinoline derivatives, are known to form well-defined structures on surfaces through a combination of intermolecular and molecule-substrate interactions. researchgate.net
While the surface-assisted coordination of this compound has not been specifically reported, studies on related molecules provide insights into its potential behavior. For instance, scanning tunneling microscopy studies of quinaldic acid (quinoline-2-carboxylic acid) and 3-quinoline carboxylic acid on a Au(111) surface have revealed the formation of various self-assembled structures, including dimers, tetramers, and hexamers. researchgate.net These assemblies are primarily driven by hydrogen bonding between the carboxylic acid groups. researchgate.net
The presence of two carboxylic acid groups in this compound would likely lead to the formation of more extended two-dimensional networks on a suitable surface. The bromo-substituent could influence the packing of the molecules within the assembly through halogen bonding or steric effects.
Furthermore, the coordination of these surface-assembled ligands to metal adatoms can lead to the formation of surface-confined metal-organic networks (SMONs). These structures are of great interest as they can exhibit novel electronic and catalytic properties. The nitrogen atom and the carboxylate groups of this compound provide ideal binding sites for coordinating with metal atoms on a surface, potentially leading to the formation of ordered two-dimensional MOF-like structures. The study of such surface-assisted coordination assemblies is a burgeoning field with the potential for creating novel functional materials. A study on a quinoline derivative with a thiol group demonstrated the formation of a highly-organized, closely-packed self-assembled monolayer on a gold surface, indicating the strong tendency of quinoline derivatives to form ordered structures on surfaces. pku.edu.cn
Supramolecular Chemistry and Non Covalent Interactions
Hydrogen Bonding Networks in 7-Bromoquinoline-2,4-dicarboxylic Acid Systems
The defining characteristic of this compound in supramolecular chemistry is its capacity to form extensive hydrogen bonding networks. The two carboxylic acid groups are primary sites for strong, directional hydrogen bonds. In the solid state, carboxylic acids frequently form robust centrosymmetric dimers through O-H···O interactions, creating a specific motif known as the R²₂(8) synthon. mdpi.commdpi.com This recurring and predictable pattern is a cornerstone of crystal engineering.
In the case of this compound, both intramolecular and intermolecular hydrogen bonds are theoretically possible. stackexchange.com An intramolecular hydrogen bond could potentially form between the carboxylic acid at the 4-position and the quinoline (B57606) nitrogen atom. However, intermolecular hydrogen bonds are the primary drivers of self-assembly into larger architectures. These networks can extend into one, two, or three dimensions, depending on the interplay with other weaker interactions. The presence of the quinoline nitrogen as an additional hydrogen bond acceptor site, alongside the carbonyl oxygens, allows for more complex and diverse hydrogen bonding patterns compared to simple aromatic dicarboxylic acids. mdpi.com Theoretical investigations using methods like Car–Parrinello molecular dynamics (CPMD) on similar heterocyclic systems have shown that bridged protons in such hydrogen bonds are typically localized on the donor atom but can exhibit proton transfer phenomena. mdpi.com
| Potential Hydrogen Bond Interactions | Description | Relevant Synthon |
| Carboxyl-Carboxyl | Interaction between two carboxylic acid groups. | R²₂(8) |
| Carboxyl-Quinoline N | Interaction between a carboxylic acid proton and the nitrogen atom of the quinoline ring. | - |
| Carboxyl-Solvent | Interactions with solvent molecules, if present. | - |
π-π Stacking and Aromatic Interactions within Self-Assembled Structures
The alignment of the quinoline cores can result in various packing motifs, such as parallel-displaced or T-shaped arrangements, which minimize electrostatic repulsion and maximize attractive dispersion forces. The presence of the bromine atom can further influence these interactions through halogen bonding or by modifying the electronic distribution of the aromatic system. The interplay between hydrogen bonds and π-π stacking is synergistic; hydrogen bonds can create a primary scaffold that pre-organizes the aromatic rings, facilitating favorable π-π overlap. rsc.org This cooperative effect is a key principle in the bottom-up design of functional organic materials. nih.gov
Fabrication of Supramolecular Organogels and Soft Materials using Dicarboxylic Acids
Dicarboxylic acids are effective building blocks for creating supramolecular organogels, which are soft materials composed of a liquid organic solvent immobilized by a network of self-assembled low-molecular-mass organic gelators (LMOGs). nih.govrsc.org The formation of these gels is driven by a combination of non-covalent forces, including hydrogen bonding, van der Waals interactions, and π-π stacking. nih.govnih.gov
While specific studies on this compound as a primary gelator are not detailed in the provided results, its structural motifs are highly conducive to gel formation. Typically, dicarboxylic acids are used in two-component systems, often with primary alkyl amines, where acid-base interactions lead to the formation of salts that self-assemble into fibrous networks. nih.govrsc.org The gelation ability in such systems is sensitive to the structure of the dicarboxylic acid and the length of the alkyl chains on the amine. nih.gov The rigid, aromatic core of this compound, combined with its powerful hydrogen-bonding capabilities, suggests its potential as a component in creating thermally reversible and mechanically robust organogels. rsc.orguni-osnabrueck.de The self-assembly process involves the aggregation of individual molecules into larger nano- or micro-scale structures like fibers or sheets that entangle to immobilize the solvent. nih.gov
Crystallographic Analysis of Supramolecular Patterns and Energy Frameworks
Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of molecules in the solid state. mdpi.com For a compound like this compound, this analysis would reveal detailed information about bond lengths, angles, and the specific geometry of its supramolecular synthons. researchgate.net
Advanced crystallographic analysis often includes Hirshfeld surface analysis and energy framework calculations to quantify and visualize the intermolecular interactions. mdpi.com
Studies on structurally related heterocyclic acids have identified recurrent and robust supramolecular patterns, confirming the predictability of synthons in crystal engineering. mdpi.comamercrystalassn.org A crystallographic study of this compound would be expected to reveal a similarly rich landscape of predictable non-covalent interactions.
| Analytical Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, unit cell parameters, bond lengths, and angles. mdpi.com |
| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular close contacts. mdpi.com |
| Energy Framework Calculations | Calculation and visualization of interaction energies (electrostatic, dispersion) and packing topology. mdpi.com |
Applications in Advanced Materials and Research Tool Development
Role as a Synthetic Synthon for Complex Organic Molecules and Polymers
7-Bromoquinoline-2,4-dicarboxylic acid serves as a valuable synthetic synthon, or building block, for the construction of more complex organic molecules and polymers. The dicarboxylic acid functionality allows for the formation of polyesters and polyamides through condensation reactions with diols and diamines, respectively. mdpi.com The general principle of thermal polycondensation of dicarboxylic acids with diols can lead to the formation of biodegradable polyesters. mdpi.com While specific studies on polymers derived exclusively from this compound are not extensively documented, the principles of polymer chemistry suggest its potential in creating novel polymeric materials.
The quinoline (B57606) nucleus itself is a recurring motif in many biologically active compounds and functional materials. The bromine atom on the quinoline ring at the 7-position offers a site for further functionalization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of a wide array of substituents, thereby tuning the electronic and steric properties of the resulting molecules. This versatility makes it a precursor for creating a library of complex derivatives with tailored properties.
The synthesis of polymers using related dicarboxylic acid monomers, such as those based on norbornene dicarboximides, has been shown to produce materials with high glass transition temperatures (Tg). researchgate.net For instance, ring-opening metathesis polymerization (ROMP) of N-phenyl-7-oxanorbornene-5,6-dicarboximides with halogen substituents resulted in amorphous polymers with high thermal stability. researchgate.net This suggests that polymers incorporating the rigid and functionalized this compound unit could also exhibit desirable thermal and mechanical properties.
Table 1: Examples of Polymer Synthesis from Dicarboxylic Acid Derivatives
| Monomer | Polymerization Method | Resulting Polymer Type | Key Findings |
| N-phenyl-7-oxanorbornene-5,6-dicarboximides with halogen substituents | Ring-Opening Metathesis Polymerization (ROMP) | Amorphous polymers | High glass transition temperatures and thermal stability. researchgate.net |
| Cinchona alkaloid derivatives with dicarboxylic imide linkers | Ring-Opening Metathesis Polymerization (ROMP) | Chiral polymers | Recognition of mandelic acid enantiomers. mdpi.com |
| Diols and dicarboxylic acids | Thermal Polycondensation | Biodegradable polyesters | Synthesis of biodegradable materials. mdpi.com |
Integration into Fluorescent Probes and Bio-Compatible Tags
Quinoline derivatives are well-known for their fluorescent properties, and the strategic placement of substituents can significantly enhance their photophysical characteristics. The synthesis of quinoline dicarboxylic esters has been explored for creating biocompatible fluorescent tags. nih.gov By introducing electron-donating or electron-withdrawing groups, the absorption and emission wavelengths can be fine-tuned. nih.gov For example, the introduction of an N-dimethyl group at the 7-position of a quinoline moiety in a steroidal anticancer agent rendered it fluorescent, allowing for its tracking within cells. nih.gov
While direct studies on this compound as a fluorescent probe are limited, its structural features suggest its potential in this area. The quinoline core provides the basic fluorophore, and the bromine atom and carboxylic acid groups can be modified to modulate its fluorescent properties or to attach it to biomolecules. For instance, the carboxylic acid groups can be converted to esters or amides to link the quinoline core to proteins, peptides, or other biological targets. mdpi.com
Research on other quinoline derivatives has shown that they can be developed into fluorescent probes that are sensitive to their environment, such as pH. researchgate.net A series of dicarboxylic quinoline derivatives have been synthesized that exhibit interesting fluorescent properties, including large Stokes shifts and good quantum yields, with emission in the visible green-yellow region. nih.gov These small, water-soluble, and non-toxic fluorophores are promising for fluorescence-based physiological experiments. nih.gov
Table 2: Fluorescent Properties of Substituted Quinoline Derivatives
| Quinoline Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Feature |
| RM-581-Fluo (7-dimethylaminoquinoline derivative) | 365 | 448 and 505 | pH-dependent emission, used for cellular imaging. nih.gov |
| Quinoline dicarboxylic esters with electron-releasing groups | Visible region | Green-yellow region | Large Stokes shifts and good fluorescent quantum yields. nih.gov |
| 1,4-di(quinoline-6-yl)buta-1,3-diyne (DQBD) | Not specified | pH-dependent | Reversible acid-responsive fluorescence in solution and solid state. researchgate.net |
Application in Nanosensor Fabrication for Analytical Research
The functional groups present in this compound make it a candidate for the surface modification of nanomaterials to create nanosensors. The carboxylic acid groups can be used to anchor the molecule onto the surface of metal oxides (e.g., TiO2, ZnO) or other nanoparticles. The quinoline moiety can then act as a recognition element or a signaling unit.
Covalent organic frameworks (COFs) incorporating quinolinecarboxylic acid units have demonstrated high efficiency in removing water-soluble pollutants, acting as a form of sensor and adsorbent. mdpi.com A COF synthesized from quinoline-4-carboxylic acid derivatives showed excellent adsorption capacity for pollutants like rhodamine B and methylene (B1212753) blue. mdpi.com The acidic and basic functions within the COF, along with the aromatic nuclei, contribute to its adsorbent properties. mdpi.com This suggests that a COF constructed with this compound could exhibit similar or enhanced capabilities, with the bromine atom providing a site for further post-synthetic modification.
The development of fluorescent nanosensors is a rapidly growing field. By immobilizing a fluorescent quinoline derivative onto a nanoparticle, a sensor can be created that changes its fluorescence in response to the presence of a specific analyte. The ability of certain quinoline derivatives to exhibit changes in their fluorescence spectrum upon binding to a target makes them suitable for such applications. mdpi.com
Precursor for Advanced Catalytic Systems
The quinoline scaffold is a key component in various ligands used in catalysis. The nitrogen atom in the quinoline ring can coordinate to metal centers, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting metal complex. This compound can serve as a precursor for the synthesis of such ligands.
For instance, the carboxylic acid groups can be converted into other functional groups, such as esters or amides, which can then be further modified. The bromine atom can participate in cross-coupling reactions to introduce phosphine (B1218219) or other coordinating groups. While there are no specific reports on the use of this compound as a catalyst precursor, related quinoline derivatives are known to be effective in catalysis. For example, the Friedländer synthesis of quinolines can be catalyzed by Brønsted acid functionalized graphitic carbon nitride (g-C3N4), demonstrating the role of acidic functional groups in catalysis. nih.gov Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives has also been achieved using molecular iodine as a catalyst, highlighting the reactivity of the quinoline system. rsc.org The inherent functionalities of this compound make it a promising starting material for the design of novel catalysts.
Theoretical and Computational Investigations
Electronic Structure and Molecular Orbital Theory
The electronic properties of 7-bromoquinoline-2,4-dicarboxylic acid are fundamentally governed by the arrangement of its electrons in various molecular orbitals, as described by Molecular Orbital (MO) theory. Key to understanding its chemical reactivity are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and ready to interact with other chemical species.
For quinoline (B57606) derivatives, the presence of substituents significantly influences the FMO energies. The electron-withdrawing nature of the bromine atom at the 7-position, combined with the two carboxylic acid groups, is expected to lower the energies of both the HOMO and LUMO. Specifically, the bromine substituent is known to increase the reactivity of the quinoline system.
| Parameter | Description | Implication for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capability. |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. The bromine substituent likely reduces this gap. |
Density Functional Theory (DFT) Calculations for Structural and Reactivity Predictions
Density Functional Theory (DFT) has become a primary method for investigating the properties of molecules, offering a balance of computational cost and accuracy. DFT calculations are widely used to predict the ground-state geometry of this compound by finding the minimum energy structure, which provides precise information on bond lengths, bond angles, and dihedral angles.
Beyond structural optimization, DFT is instrumental in predicting chemical reactivity through the calculation of various descriptors derived from conceptual DFT. These parameters help in understanding both global and local reactivity.
Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.
Electronegativity (χ): Measures the tendency of the molecule to attract electrons.
Chemical Hardness (η): Quantifies the resistance to change in its electron distribution. It is related to the HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Local Reactivity Descriptors: These pinpoint the most reactive sites within the molecule.
Fukui Functions: Indicate the change in electron density at a specific atomic site upon the addition or removal of an electron. This helps identify which atoms are most susceptible to nucleophilic attack (attack by an electron-rich species) or electrophilic attack (attack by an electron-poor species).
Mulliken Atomic Charges: Provide an estimation of the partial charge on each atom, highlighting electrostatic interactions and potential reactive centers.
| DFT-Derived Parameter | Definition | Predicted Role in Reactivity |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | A low value suggests high reactivity. |
| Chemical Softness (S) | S = 1 / η | A high value suggests high reactivity. |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Indicates the molecule's electron-attracting power. |
| Fukui Functions | ∂ρ(r)/∂N | Identifies specific atomic sites prone to electrophilic or nucleophilic attack. |
Molecular Dynamics Simulations and Conformational Analysis
While DFT calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By numerically solving Newton's equations of motion, MD simulations generate a trajectory that reveals the molecule's conformational dynamics, flexibility, and thermodynamic properties at a finite temperature. nih.govmdpi.com
For this compound, MD simulations are crucial for understanding:
Conformational Landscape: The molecule possesses rotational freedom, primarily around the C-C bonds connecting the carboxylic acid groups to the quinoline ring. MD can explore the different spatial arrangements (conformers) of these groups and determine their relative populations. researchgate.net
Solvent Effects: Simulations can explicitly include solvent molecules to study how interactions with the environment affect the molecule's preferred conformation and dynamics.
Intermolecular Interactions: In condensed phases, MD can simulate how multiple molecules of this compound interact and self-assemble.
Ab initio molecular dynamics (AIMD) is a more advanced technique where the forces between atoms are calculated "on-the-fly" using quantum mechanical methods like DFT. nih.gov Although computationally intensive, AIMD provides a more accurate description of the conformational landscape, especially in systems where complex intermolecular interactions, such as hydrogen bonding, play a significant role in stabilizing certain conformers. researchgate.netnih.gov
Computational Analysis of Supramolecular Interactions and Energetics
The carboxylic acid groups and the quinoline nitrogen atom in this compound make it highly capable of forming non-covalent interactions, which are the basis of supramolecular chemistry. Computational methods are essential for analyzing the structure and energetics of the resulting assemblies. nih.gov
Key interactions for this molecule include:
Intramolecular Hydrogen Bonding: A hydrogen bond may form between the carboxylic acid group at the 4-position and the quinoline nitrogen.
Intermolecular Hydrogen Bonding: Carboxylic acids are well-known to form strong hydrogen-bonded dimers. These interactions are critical in determining the crystal packing of the molecule in the solid state.
Several computational techniques are employed to study these interactions:
Natural Bond Orbital (NBO) Analysis: This method analyzes the electron density to identify and quantify the strength of specific interactions, such as hydrogen bonds, by calculating the stabilization energy associated with the orbital overlap between a lone pair donor and an antibonding acceptor orbital.
Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a powerful method for analyzing intermolecular forces. It decomposes the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). This provides a deep understanding of the nature of the forces holding the supramolecular assembly together. For aromatic systems, dispersive forces are often a decisive factor in intermolecular stability.
Prediction of Reactivity and Reaction Pathways
Computational chemistry allows for the prediction of how this compound will behave in chemical reactions. By combining the insights from electronic structure calculations and reactivity descriptor analysis, a detailed picture of its chemical behavior can be formed. csmres.co.uk
Methods for predicting reactivity and pathways include:
Mapping Reactive Sites: As discussed in section 8.2, local reactivity descriptors like Fukui functions and electrostatic potential maps highlight the regions of the molecule most likely to participate in a reaction. For instance, they can predict the most acidic proton or the carbon atom most susceptible to nucleophilic attack. csmres.co.uk
Transition State (TS) Modeling: To predict the feasibility of a specific reaction pathway, chemists can computationally model the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the transition state relative to the reactants, one obtains the activation energy barrier. A lower activation barrier implies a faster, more favorable reaction.
Reaction Mechanism Exploration: For more complex reactions, computational tools can help explore various possible mechanisms. By calculating the energies of all reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be constructed, revealing the most likely pathway from reactants to products.
These predictive capabilities are invaluable in guiding synthetic efforts and understanding the molecule's potential applications without the need for extensive, trial-and-error experimentation. nih.gov
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Functionalization Strategies
The development of efficient and versatile synthetic routes is paramount for the widespread investigation and application of 7-Bromoquinoline-2,4-dicarboxylic acid. While established methods for quinoline (B57606) synthesis, such as the Doebner-von Miller and Pfitzinger reactions, provide a foundational framework, future research could focus on optimizing these pathways and exploring novel synthetic strategies. nih.govnih.goviipseries.orgwikipedia.orgwikipedia.org
A significant advancement in the synthesis of this compound is detailed in a patent describing the reaction of 6-bromoisatin (B21408) with pyruvic acid. google.com This Pfitzinger-type reaction provides a direct route to this compound. The patented method involves heating a mixture of 6-bromoisatin, 15% sodium hydroxide, and pyruvic acid at 100°C for three hours. google.com Subsequent cooling, dilution, and acidification yield the desired product. google.com
Further research could explore variations of this method, such as using microwave assistance to potentially reduce reaction times and improve yields, a strategy that has proven effective for other quinoline-4-carboxylic acid syntheses. ui.ac.id Additionally, the development of one-pot syntheses, which are often more efficient and environmentally friendly, would be a valuable contribution. nih.gov
The functionalization of this compound offers a gateway to a vast chemical space with diverse properties. The bromine atom at the 7-position is a key handle for post-synthetic modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing a wide range of substituents at this position. researchgate.netmdpi.comnih.govmdpi.com This would allow for the synthesis of a library of 7-substituted quinoline-2,4-dicarboxylic acids with tailored electronic and steric properties.
Furthermore, the carboxylic acid groups at the 2- and 4-positions provide additional sites for functionalization. The patent describing the synthesis of this compound also outlines a subsequent step where the compound is heated in nitrobenzene (B124822) at 210°C, leading to the formation of 7-bromoquinoline-4-carboxylic acid. google.com This indicates that the carboxylic acid at the 2-position can be selectively removed through decarboxylation. This reactivity could be exploited to create mono-functionalized derivatives. Both carboxylic acid groups can also be converted to other functional groups, such as esters or amides, to further expand the molecular diversity.
Design of Next-Generation Advanced Materials Based on this compound
The rigid, planar structure and the presence of two carboxylic acid groups make this compound an excellent candidate as an organic linker for the construction of advanced materials, particularly metal-organic frameworks (MOFs). nih.govrsc.orgresearchgate.netrsc.org MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The properties of a MOF are largely determined by the nature of its organic linkers. nih.gov
While there are no specific reports on MOFs constructed from this compound, the closely related quinoline-2,4-dicarboxylic acid has been used to synthesize coordination polymers. This suggests that the bromo-derivative would also be a suitable linker. The introduction of the bromine atom could lead to several advantages:
Modified Electronic Properties: The electron-withdrawing nature of the bromine atom could influence the electronic properties of the resulting MOF, potentially affecting its catalytic or sensing capabilities. nih.gov
Post-Synthetic Modification: The bromine atom can serve as a reactive site for post-synthetic modification of the MOF, allowing for the introduction of further functionalities after the framework has been assembled.
Enhanced Intermolecular Interactions: The presence of the bromine atom could lead to additional halogen bonding interactions within the crystal structure, potentially influencing the packing and stability of the MOF.
Future research should focus on the synthesis and characterization of MOFs using this compound as a linker with various metal ions. The resulting materials should be investigated for their porosity, stability, and potential applications in areas such as gas sorption and heterogeneous catalysis. Computational studies could also be employed to predict the structures and properties of these novel MOFs, guiding experimental efforts. researchgate.netasianresassoc.org
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science
The exploration of this compound lies at the exciting interface of synthetic organic chemistry and materials science. The synergy between these two fields will be crucial for unlocking the full potential of this compound.
Synthetic organic chemists can focus on developing more efficient and sustainable synthetic routes to produce the molecule on a larger scale. They can also create a diverse library of functionalized derivatives through the strategies outlined above. This library of compounds would then provide materials scientists with a rich toolbox of building blocks for creating novel materials with tailored properties.
Materials scientists can then utilize these custom-designed linkers to construct new MOFs, coordination polymers, and other advanced materials. The detailed characterization of these materials will provide valuable feedback to the synthetic chemists, informing the design of the next generation of linkers. This iterative process of design, synthesis, and characterization is a hallmark of interdisciplinary research and will be essential for the development of functional materials based on this compound.
The potential applications of these materials could span various fields, from catalysis and environmental remediation to sensing and drug delivery. The inherent biological relevance of the quinoline core also suggests that materials incorporating this linker could have interesting biomedical applications. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for preparing 7-Bromoquinoline-2,4-dicarboxylic acid in laboratory settings?
- Answer : The synthesis typically involves bromination of quinoline derivatives at the 7-position, followed by functionalization to introduce dicarboxylic acid groups. For example, brominated intermediates can be generated via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequent oxidation or hydrolysis steps yield the dicarboxylic acid moiety. Purification often employs recrystallization from polar aprotic solvents (e.g., DMF or DMSO) to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, with characteristic shifts for bromine (deshielding effects) and carboxylic acid protons (~12-14 ppm).
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~2500-3500 cm (broad O-H stretch) validate carboxylic acid groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHBrNO, theoretical MW: 296.96 g/mol) .
- X-ray Crystallography : Single-crystal diffraction resolves atomic coordinates and confirms regiochemistry of bromine substitution .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data when determining the structure of metal complexes involving this compound?
- Answer : Discrepancies in crystallographic refinement (e.g., disorder in bromine positions or ligand geometry) require:
- Multi-software validation : Cross-checking results using SHELX and Olex2 to resolve phase ambiguities.
- Complementary techniques : Pairing X-ray data with Extended X-ray Absorption Fine Structure (EXAFS) to validate metal-ligand bond lengths.
- Twinned data analysis : For MOFs with twinned crystals, SHELXL’s TWIN/BASF commands improve accuracy in occupancy refinement .
Q. What strategies optimize the use of this compound as a linker in metal-organic frameworks (MOFs)?
- Answer :
- Metal node selection : Zn(II) or Cu(II) ions are preferred for strong coordination with carboxylate groups, as seen in analogous MOF-5 systems .
- Solvothermal synthesis : Heating at 80-120°C in DMF/water mixtures promotes framework assembly.
- Post-synthetic modification : Bromine’s steric bulk can hinder porosity; annealing or ligand exchange (e.g., with smaller dicarboxylates) enhances surface area.
- Characterization : Use PXRD to confirm crystallinity and BET analysis to measure pore volume (~500-1000 m/g for typical MOFs) .
Q. What experimental approaches are used to investigate the inhibitory activity of brominated dicarboxylic acids on enzymatic systems?
- Answer :
- Enzyme kinetics : Measure inhibition constants () via competitive assays. For example, pyridine-2,4-dicarboxylic acid inhibits LigI with = 75 μM, suggesting brominated analogs may act similarly .
- Structural analogs : Compare this compound with non-brominated derivatives to assess halogen effects on binding affinity.
- Molecular docking : Simulate interactions with active sites (e.g., glutamate decarboxylase) to identify steric/electronic impacts of bromine .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the biological activity of this compound?
- Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or impurity levels. Mitigation steps include:
- Reproducibility controls : Replicate experiments in multiple cell lines or enzymatic systems.
- High-purity standards : Use HPLC (≥98% purity) to exclude side products.
- Dose-response curves : Confirm activity across a concentration range (e.g., 1-100 μM) to rule out non-specific effects .
Methodological Guidelines
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
